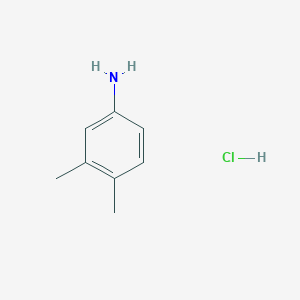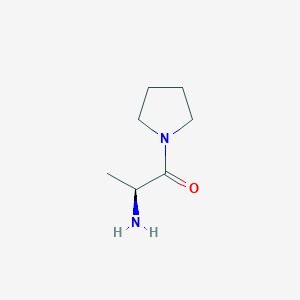
3,4-二甲基苯胺盐酸盐
描述
3,4-Dimethylaniline is a simple aromatic amine known for its carcinogenic properties. Studies have shown that it can increase the incidence of pituitary gland tumors in rats when ingested. Additionally, related compounds have been observed to cause regression of spontaneous mammary tumors in mice and produce tumors when implanted in the bladders of mice .
Synthesis Analysis
The synthesis of 3,4-Dimethylaniline and its derivatives has been explored in various studies. An improved process for synthesizing 3,5-Dimethylaniline from 2,4-dimethylaniline has been reported, which involves fewer steps and results in a high yield and purity of the final product . Moreover, the synthesis of sulfonated derivatives of 3,4-Dimethylaniline has been achieved through reactions involving hydrogensulfate salts, sulfuric acid, and amidosulfuric acid, leading to various sulfonic acids .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylaniline derivatives has been studied through the synthesis of compounds such as methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. This synthesis involves a five-step process starting from 2,4-dimethylaniline and includes reactions like N-alkylation, carbamoylation, and intramolecular cyclization .
Chemical Reactions Analysis
The chemical behavior of 3,4-Dimethylaniline includes its ability to undergo sulfonation to produce various sulfonic acids. These reactions are important for the synthesis of sulfonated derivatives, which have different properties and potential applications . Additionally, the biodegradation pathway of 2,4-dimethylaniline, a related compound, has been monitored using electrochemical methods, revealing a degradation pathway that includes oxidative deamination and the formation of a 3-methylcatechol intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethylaniline and its derivatives are influenced by their molecular structure and the functional groups present. The synthesis and degradation studies provide insights into the reactivity and stability of these compounds. For instance, the ability of Pseudomonas species to utilize 2,4-dimethylaniline as a nitrogen and carbon source indicates its chemical versatility and potential for bioremediation . The high yield and purity achieved in the improved synthesis of 3,5-Dimethylaniline suggest that the physical properties of the compound are conducive to industrial-scale production .
科学研究应用
代谢和致癌特性
- 3,4-二甲基苯胺因其致癌特性而受到研究。研究表明,它会增加大鼠垂体腺肿瘤的发生率,并参与其 N-乙酰衍生物在这些动物中的代谢 (Boyland & Sims, 1959).
合成和化学过程
- 该化合物作为某些化学品合成中的关键中间体。例如,它用于合成 3,4-二甲基-2-碘苯甲酸,这是制备血管破坏剂的关键组分 (Shaojie, 2011).
- 可以使用雷尼镍催化剂通过催化氢化制备 3,4-二甲基苯胺,从而实现高纯度和反应物转化率 (Chen, 2012).
生物降解监测
- 已经检查了相关化合物(如 2,4-二甲基苯胺,某些农药的难降解降解物)的生物降解。循环伏安法等技术已被用于监测这一降解过程,揭示了某些细菌物种利用这些化合物作为氮和碳源的作用 (Brimecombe, Fogel, & Limson, 2006).
非线性光学行为
- 已经对 3,4-二甲基苯胺衍生物的非线性光学行为进行了研究。研究合成了特定的化合物并分析了它们的晶体结构和线性光学特性,有助于理解它们的二阶非线性光学行为 (Unver, Karakas, & Durlu, 2010).
吸附和环境影响
- 还研究了使用生物炭-二氧化钛复合材料吸附 3,4-二甲基苯胺的能力。本研究旨在了解苯胺化合物的吸附机理,这对于环境修复至关重要 (Abodif et al., 2020).
安全和危害
属性
IUPAC Name |
3,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCOOMMDVDZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylaniline hydrochloride | |
CAS RN |
7356-54-9 | |
| Record name | NSC53527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

